1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the hydroxy group: This step often involves a hydroxylation reaction under controlled conditions.
Attachment of the benzoyl group: This is typically done through an acylation reaction using a benzoyl chloride derivative.
Incorporation of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under suitable conditions.
Reduction: The compound can be reduced to remove the benzoyl group or to convert the hydroxy group to a hydrogen.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its unique structure could make it useful in the development of new pharmaceuticals.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the nature of these interactions and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: shares similarities with other compounds that have a pyrrolidine ring, hydroxy group, and benzoyl group.
1,1′-{[3-(Dimethylamino)propyl]imino}bis-2-propanol: This compound has a similar dimethylamino group and hydroxy groups but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H36N2O4 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O4/c1-18(2)17-34-22-12-13-23(20(4)16-22)26(31)24-25(21-10-8-19(3)9-11-21)30(28(33)27(24)32)15-7-14-29(5)6/h8-13,16,18,25,31H,7,14-15,17H2,1-6H3/b26-24+ |
InChI Key |
QMQCPFGJVMEADE-SHHOIMCASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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